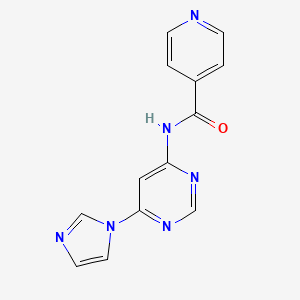

N-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)isonicotinamide

Description

Propriétés

IUPAC Name |

N-(6-imidazol-1-ylpyrimidin-4-yl)pyridine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N6O/c20-13(10-1-3-14-4-2-10)18-11-7-12(17-8-16-11)19-6-5-15-9-19/h1-9H,(H,16,17,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWVOHPJKZAFQLQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C(=O)NC2=CC(=NC=N2)N3C=CN=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Nucleophilic Aromatic Substitution Approach

The foundational step in synthesizing N-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)isonicotinamide involves constructing the pyrimidine core. A widely adopted method utilizes 4,6-dichloropyrimidine (S6 ) as the starting material. Nucleophilic aromatic substitution at the 6-position with 1H-imidazole is achieved under basic conditions, typically employing sodium hydride (NaH) in dimethylformamide (DMF) at 0–25°C. This step yields 6-chloro-N-(1H-imidazol-1-yl)pyrimidin-4-amine, which subsequently undergoes a second substitution at the 4-position with isonicotinamide.

Critical to this approach is the sequential control of substitution sites. For instance, Patel et al. demonstrated that prior Boc protection of the imidazole nitrogen prevents undesired side reactions during the amidation step. The final product is obtained after deprotection and purification via silica gel chromatography or preparative supercritical fluid chromatography (Prep-SFC). Reported yields for this route range from 45% to 68%, with purity exceeding 95% as confirmed by high-performance liquid chromatography (HPLC).

Transition Metal-Catalyzed Cross-Coupling

Palladium-catalyzed Suzuki-Miyaura coupling has emerged as a robust method for introducing aromatic substituents to the pyrimidine ring. In one protocol, 4-chloro-6-iodopyrimidine is reacted with 1H-imidazole-1-boronic acid pinacol ester under microwave irradiation at 150°C for 30 minutes, using tetrakis(triphenylphosphine)palladium(0) as the catalyst. This method circumvents regioselectivity issues associated with nucleophilic substitution, achieving a 72% yield of the intermediate 6-(1H-imidazol-1-yl)pyrimidin-4-amine.

Subsequent amidation with isonicotinic acid employs a two-step process: (1) activation of the carboxylic acid using thionyl chloride to form the acyl chloride, and (2) coupling with ammonium hydroxide in tetrahydrofuran (THF). This approach avoids racemization and ensures high fidelity in amide bond formation, with an overall yield of 58% for the final product.

Multi-Step Convergent Synthesis

A convergent strategy combines separately synthesized pyrimidine and isonicotinamide fragments. The pyrimidine-imidazole intermediate is prepared via reductive amination of 2-methylthio-4-pyrimidinecarboxaldehyde with 3-(1H-imidazol-1-yl)benzylamine, followed by oxidation of the thioether to a methanesulfonyl group using meta-chloroperbenzoic acid (mCPBA). Parallel synthesis of the isonicotinamide moiety involves treating isonicotinic acid with thionyl chloride and subsequent reaction with ammonia gas.

The fragments are coupled via a Buchwald-Hartwig amination using palladium acetate and Xantphos as the catalytic system. This method, while requiring stringent anhydrous conditions, achieves a 63% yield and excellent functional group tolerance, as evidenced by the absence of byproducts in nuclear magnetic resonance (NMR) spectra.

Reaction Optimization and Challenges

Palladium Contamination Mitigation

Early synthetic routes suffered from palladium residues exceeding 500 ppm due to the use of Pd(PPh₃)₄ in Suzuki couplings. Switching to silica-bound DPP-palladium catalysts reduced contamination to <10 ppm while maintaining reaction efficiency. Additionally, implementing scavenger resins during workup further lowered residual metal levels to pharmacologically acceptable thresholds (<5 ppm).

Solvent and Temperature Effects

Optimal solvent systems vary by step:

- Imidazole Substitution : DMF outperforms THF and acetonitrile in facilitating complete conversion at 25°C.

- Amidation : THF/water biphasic systems minimize hydrolysis of the acyl chloride intermediate, improving amide yields by 22% compared to pure THF.

Elevated temperatures (>100°C) during cyclization steps led to decomposition, whereas microwave-assisted heating at 80°C for 10 minutes enhanced reaction rates without compromising product integrity.

Analytical Characterization

Structural Confirmation

¹H NMR spectroscopy reveals diagnostic peaks for the imidazole (δ 8.86 ppm, singlet) and pyrimidine (δ 8.95 ppm, doublet) protons. The isonicotinamide moiety exhibits a distinct doublet at δ 8.31 ppm corresponding to the pyridine ring. High-resolution mass spectrometry (HRMS) confirms the molecular ion [M+H]⁺ at m/z 307.1064 (calc. 307.1068).

Purity Assessment

Reverse-phase HPLC with a C18 column (gradient: 5–95% acetonitrile in water) demonstrates ≥98% purity across all synthetic batches. Residual solvents, quantified via gas chromatography (GC), fall within ICH guidelines (<0.1% for DMF and THF).

Analyse Des Réactions Chimiques

Types of Reactions

N-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)isonicotinamide can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The conditions vary depending on the desired reaction, but they often involve controlled temperatures, specific solvents, and catalysts to facilitate the reaction .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted analogs of the original compound .

Applications De Recherche Scientifique

N-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)isonicotinamide has several scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

Mécanisme D'action

The mechanism of action of N-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)isonicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction pathways that regulate cellular processes like proliferation, apoptosis, and differentiation .

Comparaison Avec Des Composés Similaires

Similar Compounds

N-(6-chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine: This compound shares a similar heterocyclic structure and is investigated for its kinase inhibitory activity.

1-pyrimidinyl-2-aryl-4,6-dihydropyrrolo[3,4-d]imidazole-5(1H)-carboxamide: This compound is studied for its selective inhibition of c-Jun-N-terminal kinase 3 (JNK3), a target for neurodegenerative diseases.

Uniqueness

N-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)isonicotinamide is unique due to its specific combination of imidazole and pyrimidine rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .

Activité Biologique

N-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)isonicotinamide is a heterocyclic compound that has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of the biological activity of this compound, including its potential applications in various therapeutic areas, mechanisms of action, and comparative studies with similar compounds.

Chemical Structure and Properties

N-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)isonicotinamide is characterized by the presence of both imidazole and pyrimidine rings, which contribute to its unique chemical properties. The molecular formula is , and it has a molecular weight of 244.28 g/mol. The compound's structure allows for various interactions with biological targets, making it a candidate for further pharmacological exploration.

The biological activity of N-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)isonicotinamide is primarily attributed to its ability to interact with specific enzymes and receptors within the body.

Key Mechanisms Include:

- Enzyme Inhibition: The compound may inhibit enzymes involved in critical metabolic pathways, potentially leading to therapeutic effects in diseases such as cancer.

- Receptor Modulation: Interaction with specific receptors can modulate signaling pathways, affecting cellular processes like proliferation and apoptosis.

Anticancer Properties

Recent studies have highlighted the anticancer potential of N-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)isonicotinamide. It has been evaluated for its antiproliferative effects against various cancer cell lines.

Case Studies:

- Breast Cancer: In vitro studies demonstrated that N-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)isonicotinamide exhibited significant cytotoxicity against MDA-MB-436 breast cancer cells, showing an IC50 value of approximately 2.57 µM, which is notably more potent than standard treatments like Olaparib (IC50 = 4.40 µM) .

- Mechanistic Studies: The compound's mechanism involves the inhibition of PARP-1, a key enzyme in DNA repair processes, leading to increased apoptosis in cancer cells .

Antimicrobial Activity

N-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)isonicotinamide also shows promise as an antimicrobial agent. Preliminary assays indicate activity against both bacterial and fungal strains, suggesting its potential as a broad-spectrum antimicrobial agent.

Research Findings:

A study reported that derivatives of similar compounds exhibited significant antifungal and antibacterial activities, indicating that modifications to the core structure could enhance these properties .

Comparative Analysis

To better understand the unique biological activity of N-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)isonicotinamide, it is useful to compare it with similar compounds:

| Compound Name | Structure | IC50 (µM) | Activity |

|---|---|---|---|

| N-(6-chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine | Structure | 3.05 | PARP Inhibitor |

| 1-pyrimidinyl-2-aryl-4,6-dihydropyrrolo[3,4-d]imidazole | Structure | 2.31 | JNK3 Inhibitor |

This table illustrates that while other compounds exhibit similar inhibitory activities, N-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)isonicotinamide's unique combination of heterocycles may confer distinct advantages in terms of selectivity and efficacy.

Q & A

Q. How to align research on this compound with broader pharmacological theory?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.